molecular formula C18H34O2 B12969720 2-[14-(Oxiran-2-yl)tetradecyl]oxirane CAS No. 6624-26-6

2-[14-(Oxiran-2-yl)tetradecyl]oxirane

Cat. No.: B12969720
CAS No.: 6624-26-6
M. Wt: 282.5 g/mol
InChI Key: WSOIAYXUPXLABQ-UHFFFAOYSA-N
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Description

Contextualization within Aliphatic Diepoxides and Long-Chain Oxiranes

2-[14-(Oxiran-2-yl)tetradecyl]oxirane is classified as an aliphatic diepoxide. Unlike their aromatic counterparts, which often contain rigid benzene (B151609) rings, aliphatic epoxides are characterized by a linear or branched hydrocarbon chain. psu.edu This structural difference significantly influences the properties of the resulting polymers, often imparting greater flexibility and a lower glass transition temperature. The "long-chain" designation refers to the extended tetradecyl (14-carbon) backbone separating the two oxirane functionalities. This lengthy aliphatic segment is a key feature, suggesting that polymers derived from this monomer may exhibit properties akin to polyethylene (B3416737), such as crystallinity and hydrophobicity, while also being amenable to degradation due to the presence of ester or other functional linkages that can be introduced during polymerization. acs.org

The synthesis of such long-chain diepoxides can be achieved through several established chemical routes. One common method involves the epoxidation of the corresponding long-chain diene. This process often utilizes peroxy acids as the oxidizing agent, which deliver an oxygen atom to the carbon-carbon double bonds to form the epoxide rings. nih.gov Another viable pathway is the enzymatic epoxidation of long-chain terminal alkenes, which is considered a greener alternative. researchgate.netmdpi.comcsic.es For instance, unspecific peroxygenases (UPOs) have demonstrated the ability to catalyze the epoxidation of long-chain terminal alkenes (from C12 to C20), offering a biocatalytic route to these valuable monomers. researchgate.netmdpi.comcsic.es The synthesis of long-chain aliphatic dicarboxylic acids, which can be precursors to diepoxides, has also been extensively reviewed, with methods including traditional organic synthesis, biotechnology conversion, and olefin metathesis. magtech.com.cnresearchgate.net

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C18H34O2
Molecular Weight 282.46 g/mol
CAS Number 6624-26-6
Boiling Point 353.1 °C at 760 mmHg
Density 0.94 g/cm³
Synonyms 1,2,17,18-Diepoxyoctadecane

Scientific Importance and Research Trajectories of Bifunctional Epoxides

Bifunctional epoxides like this compound are of significant scientific importance due to their ability to act as cross-linking agents and monomers in polymerization reactions. The two epoxide groups can react with a variety of nucleophiles, such as amines, acids, and alcohols, to form a three-dimensional polymer network. This cross-linking is fundamental to the formulation of thermosetting resins, adhesives, and coatings with high strength, chemical resistance, and thermal stability.

Research into bifunctional epoxides is driven by the quest for new materials with advanced properties. One major research trajectory is the development of bio-based and biodegradable polymers. Long-chain aliphatic diepoxides derived from renewable resources like vegetable oils are attractive candidates for creating more sustainable plastics. nih.govmdpi.comresearchgate.net For example, epoxidized fatty acid methyl esters from sources like palm oil and algae are being investigated for the production of bio-based epoxy resins. mdpi.comresearchgate.netresearchgate.net The long aliphatic chain in this compound suggests that polymers derived from it could exhibit a degree of biodegradability, addressing the environmental concerns associated with conventional plastics. acs.org

Another significant area of research is the synthesis of polymers with unique thermal and mechanical properties. The polymerization of aliphatic epoxides can lead to high-molecular-weight thermoplastics. For instance, the AB polymerization of certain epoxy-acid monomers results in crystalline thermoplastics with properties similar to linear low-density polyethylene, but with the added benefit of strong adhesion to metallic substrates due to the presence of hydroxyl groups. researchgate.net The long aliphatic segment of this compound is expected to impart flexibility and a low glass transition temperature to the resulting polymers, making them suitable for applications requiring ductile materials. researchgate.net

Furthermore, the regioselective and stereoselective polymerization of bifunctional epoxides is a frontier in polymer chemistry. Controlling the way the epoxide rings open and link together can lead to polymers with highly ordered structures and, consequently, unique properties. Catalysts play a crucial role in this, with research focusing on developing systems that can control the stereochemistry of the polymerization. illinois.eduacs.org

The table below outlines potential research applications for polymers derived from long-chain aliphatic diepoxides.

Research AreaPotential ApplicationRationale
Bio-based Polymers Biodegradable packaging, agricultural filmsUtilization of renewable feedstocks and introduction of hydrolyzable linkages. acs.orgmdpi.com
Advanced Adhesives High-performance industrial and aerospace adhesivesStrong adhesion to various substrates due to polar functional groups. researchgate.net
Tough and Flexible Thermosets Coatings, composites, and encapsulantsThe long aliphatic chain can improve toughness and impact resistance.
Functional Materials Drug delivery systems, smart materialsThe polymer backbone can be functionalized with various chemical groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6624-26-6

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

2-[14-(oxiran-2-yl)tetradecyl]oxirane

InChI

InChI=1S/C18H34O2/c1(3-5-7-9-11-13-17-15-19-17)2-4-6-8-10-12-14-18-16-20-18/h17-18H,1-16H2

InChI Key

WSOIAYXUPXLABQ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCCCCCCCCCCCC2CO2

Origin of Product

United States

Reaction Chemistry and Mechanistic Aspects of 2 14 Oxiran 2 Yl Tetradecyl Oxirane and Diepoxide Reactivity

Nucleophilic Ring-Opening Reactions of Epoxide Moieties

The principal reactivity of 2-[14-(oxiran-2-yl)tetradecyl]oxirane involves the nucleophilic ring-opening of its epoxide moieties. wikipedia.org This reaction is readily achieved under both acidic and basic conditions, proceeding through distinct mechanisms that influence the regiochemical and stereochemical outcome. masterorganicchemistry.commasterorganicchemistry.com The significant driving force for these reactions is the relief of the substantial ring strain within the epoxide ring. chemistrysteps.com

Acid-Catalyzed Ring Opening: Regioselectivity, Stereochemistry, and Catalytic Influence

Under acidic conditions, the ring-opening of an epoxide begins with the protonation of the epoxide oxygen by an acid, creating a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org This protonated intermediate is then susceptible to nucleophilic attack. libretexts.org The reaction can be considered a hybrid of SN1 and SN2 mechanisms. libretexts.org The carbon-oxygen bond begins to break before the nucleophile attacks, leading to a build-up of positive charge on the carbon atom. libretexts.orglibretexts.org

Regioselectivity : The nucleophile preferentially attacks the more substituted carbon atom of the epoxide. masterorganicchemistry.comlibretexts.org This is because the more substituted carbon can better stabilize the developing positive charge in the transition state, which has significant SN1 character. libretexts.orgstackexchange.com In the case of the terminal epoxides of this compound, attack occurs at the internal (secondary) carbon rather than the terminal (primary) carbon.

Stereochemistry : The acid-catalyzed opening results in an anti-addition, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the original epoxide plane. chemistrysteps.com This occurs via a backside attack on the carbon-oxygen bond, leading to an inversion of configuration at the center of attack. masterorganicchemistry.com

Catalytic Influence : Both Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄) can catalyze the reaction. masterorganicchemistry.compearson.com Lewis acids coordinate to the epoxide oxygen, polarizing the C-O bond and making the carbon atoms more electrophilic, thus facilitating nucleophilic attack. pearson.com

Table 1: Key Features of Acid-Catalyzed Ring Opening

Feature Description
Mechanism SN1-like; involves protonation of the epoxide oxygen followed by nucleophilic attack. libretexts.org
Intermediate A protonated epoxide with a carbocation-like transition state. stackexchange.com
Regioselectivity Attack occurs at the more substituted carbon atom (Markovnikov-like). masterorganicchemistry.comlibretexts.org
Stereochemistry Anti-addition, resulting in inversion of configuration at the site of attack. masterorganicchemistry.comchemistrysteps.com

| Catalysts | Brønsted acids (H₃O⁺) and Lewis acids. masterorganicchemistry.com |

Base-Catalyzed Ring Opening: Regioselectivity and Stereochemical Inversion

In the presence of a strong nucleophile under basic or neutral conditions, the epoxide ring is opened via a direct SN2 mechanism. masterorganicchemistry.comkhanacademy.org Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first; instead, the potent nucleophile directly attacks one of the electrophilic carbons of the ring. masterorganicchemistry.comlibretexts.org

Regioselectivity : The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comchemistrysteps.com For the terminal epoxides of this compound, the attack will favor the terminal (primary) carbon. This regioselectivity is a classic hallmark of the SN2 reaction, where steric hindrance plays a dominant role. chemistrysteps.com

Stereochemical Inversion : The reaction proceeds with a backside attack, which causes a complete inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.com The resulting product has the nucleophile and the hydroxyl group in a trans configuration. libretexts.org

Table 2: Comparison of Acid- and Base-Catalyzed Ring Opening

Aspect Acid-Catalyzed Opening Base-Catalyzed Opening
Catalyst/Reagent Acid (e.g., H₂SO₄) and a weak nucleophile (e.g., H₂O, ROH). libretexts.org Strong nucleophile (e.g., RO⁻, HO⁻, NH₃). masterorganicchemistry.com
Initial Step Protonation of the epoxide oxygen. libretexts.org Nucleophilic attack on a carbon atom. masterorganicchemistry.com
Regioselectivity Attack at the more substituted carbon. masterorganicchemistry.com Attack at the less substituted (less hindered) carbon. chemistrysteps.com
Mechanism SN1-like. libretexts.org SN2. masterorganicchemistry.com

| Stereochemistry | Anti-addition with inversion of configuration. chemistrysteps.com | Anti-addition with inversion of configuration. masterorganicchemistry.com |

Reactions with Specific Nucleophiles (e.g., Alcohols, Amines, Thiols, Halides, Organometallic Reagents)

The epoxide rings of this compound are susceptible to attack by a wide array of nucleophiles, leading to a diverse range of functionalized products. wikipedia.org The bifunctional nature of the starting material means that these reactions can occur at one or both ends of the molecule, potentially leading to the formation of polymers or cross-linked networks. researchgate.net

Alcohols/Water (Hydrolysis/Alcoholysis) : In acidic water, epoxides are hydrolyzed to form 1,2-diols (glycols). masterorganicchemistry.comlibretexts.org With alcohols, the reaction yields hydroxy ethers. libretexts.org

Amines : Amines are potent nucleophiles that open epoxides to form β-amino alcohols. rsc.org This reaction is fundamental in the curing of epoxy resins, where polyamines are used to crosslink diepoxide monomers. youtube.com

Thiols : Thiols react similarly to alcohols and amines, opening the epoxide ring to produce β-hydroxy thioethers. wikipedia.org

Halides : Anhydrous hydrogen halides (HX) can open epoxides to form halohydrins. libretexts.orglibretexts.org The regioselectivity depends on the conditions; under acidic conditions, the halide typically attacks the more substituted carbon. libretexts.org

Organometallic Reagents : Strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily open epoxide rings. masterorganicchemistry.comlibretexts.org This reaction is a valuable method for forming carbon-carbon bonds. libretexts.orgnih.gov The reaction follows an SN2 mechanism, with the alkyl group attacking the less hindered carbon to produce an alcohol after an aqueous workup. masterorganicchemistry.comlibretexts.org

Table 3: Products from Ring-Opening with Various Nucleophiles

Nucleophile Reagent Example Product Functional Group
Water H₂O / H⁺ 1,2-Diol
Alcohol ROH / H⁺ or RO⁻ β-Hydroxy Ether
Amine RNH₂ β-Amino Alcohol
Thiol RSH β-Hydroxy Thioether
Halide HBr Halohydrin (Bromohydrin)

Reductive Ring Opening of Epoxide Rings

Epoxides can undergo reductive ring-opening to yield alcohols. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), a source of hydride ions (H⁻). masterorganicchemistry.com The hydride acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide in an SN2 fashion. masterorganicchemistry.comacs.org Subsequent protonation during workup yields the corresponding alcohol. For this compound, reduction would primarily yield the corresponding secondary diol. Greener methods using catalytic systems, such as those based on titanocene (B72419) dichloride (Cp₂TiCl₂) with water as a hydrogen source, have also been developed to achieve the same transformation under milder conditions. acs.org

Polymerization and Crosslinking Phenomena

The presence of two epoxide groups makes this compound an ideal monomer for the synthesis of polyethers and for creating cross-linked polymer networks. researchgate.netyoutube.com The long aliphatic chain between the reactive groups imparts flexibility and hydrophobicity to the resulting polymer.

Anionic Ring-Opening Polymerization (AROP) of Long-Chain Epoxides

Anionic ring-opening polymerization (AROP) is a chain-growth polymerization method well-suited for epoxides. libretexts.orglibretexts.org The process is initiated by a strong nucleophile, such as an alkali metal alkoxide, which attacks the epoxide ring. researchgate.netyoutube.com

The mechanism proceeds in several stages:

Initiation : A strong nucleophilic initiator (I⁻) attacks one of the carbon atoms of an epoxide ring on the monomer, opening it to form an alkoxide. For a terminal epoxide, this attack occurs at the less substituted carbon. youtube.com

Propagation : The newly formed alkoxide is itself a potent nucleophile and attacks an epoxide ring on another monomer molecule. This process repeats, extending the polymer chain. researchgate.netyoutube.com

Crosslinking : Since this compound is a diepoxide, the epoxide group at the other end of the growing polymer chain can also be attacked by another growing chain or initiator. This leads to the formation of a branched or, ultimately, a cross-linked three-dimensional network, which is the basis for thermoset epoxy resins. youtube.comacs.org

The polymerization of long-chain epoxides like this one is of interest for creating specialty polymers with specific thermal and mechanical properties. researchgate.net Recent research has even explored solid-state AROP via mechanochemical methods, finding that monomer properties like melting point can be critical predictors of reactivity. nih.gov

Table 4: Characteristics of Anionic Ring-Opening Polymerization (AROP) of this compound

Feature Description
Monomer Type Long-chain diepoxide.
Initiators Strong nucleophiles, e.g., hydroxides (HO⁻), alkoxides (RO⁻), organometallic compounds. libretexts.orgresearchgate.net
Mechanism Chain-growth polymerization via nucleophilic SN2 ring-opening. libretexts.orgyoutube.com
Propagation Step The alkoxide end of a growing chain attacks an epoxide on a new monomer. researchgate.net

| Resulting Structure | Polyether backbone. Due to the difunctional monomer, can form linear, branched, or cross-linked polymers. youtube.comacs.org |


Monomer-Activated Anionic Ring-Opening Polymerization (MAROP)

Anionic ring-opening polymerization (AROP) is a fundamental method for the synthesis of polyethers from epoxide monomers. researchgate.net The process is typically initiated by a strong nucleophile, such as a hydroxide (B78521) or an alkoxy anion, which attacks one of the carbon atoms of the strained oxirane ring. youtube.comlibretexts.orglibretexts.org This nucleophilic attack follows an SN2 mechanism, leading to the opening of the ring and the formation of a new alkoxide anion at the end of the growing chain. youtube.com This newly formed anionic center can then attack another epoxide monomer, propagating the polymer chain. youtube.com

The general mechanism for the anionic polymerization of an epoxide can be described in two main stages:

Initiation: A nucleophilic initiator (e.g., RO⁻) attacks the epoxide ring, creating an alkoxide.

Propagation: The resulting alkoxide anion attacks subsequent epoxide monomers in a sequential manner, extending the polyether chain. youtube.com

For a diepoxide like this compound, this process can lead to the formation of a cross-linked network rather than a linear polymer, as both epoxide rings are available for reaction. The polymerization of epoxides like propylene (B89431) oxide has been extensively studied, and under specific conditions, these polymerizations can exhibit a "living" character, where termination and chain-transfer reactions are minimal. capes.gov.br This allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.

While the term Monomer-Activated Anionic Ring-Opening Polymerization (MAROP) specifically refers to a process where the monomer itself is activated, the fundamental principles of anionic attack on the epoxide ring remain central. In systems involving glycidyl (B131873) ethers, catalysts can be employed to facilitate the reaction between the epoxy resin and phenolic compounds, which serve as a model for curing reactions. researchgate.net

Catalytic Ring-Opening Polymerization Systems

A wide array of catalytic systems have been developed to control the ring-opening polymerization of epoxides, including long-chain aliphatic diepoxides. These systems often employ metal-based catalysts to achieve high activity and selectivity, particularly in copolymerization reactions. nih.govacs.orgacs.org Lewis acidic metal complexes are effective in activating the epoxide monomer towards nucleophilic attack.

Catalysts based on zinc, aluminum, chromium, and cobalt have been thoroughly investigated for the ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides. nih.govacs.orgacs.org For instance, aluminum aminotriphenolate complexes, when paired with a halide salt cocatalyst, have proven to be powerful binary catalysts for the copolymerization of fatty acid-based epoxides. nih.govacs.org These systems are effective even with sterically demanding epoxides. acs.org

Zirconium(IV) complexes have also been identified as effective catalysts for the copolymerization of epoxides like butylene oxide with anhydrides such as phthalic anhydride (B1165640). acs.org A notable feature of some Zr(IV) catalysts is their ability to incorporate approximately two epoxide units for every one anhydride unit, leading to poly(ester-alt-ether) structures with an -ABB- repeating pattern. acs.org This selectivity is distinct from typical alternating copolymerizations and is influenced by the relative rates of reaction between the growing polymer chain and the different monomers. acs.org

The general catalytic cycle for ROCOP of an epoxide and an anhydride involves the following steps:

Reaction of an alkoxide initiator with an anhydride to form a carboxylate intermediate. acs.org

Reaction of the carboxylate with an epoxide to regenerate an alkoxide species. acs.org

Repetition of these steps builds the alternating polymer chain. acs.org

Below is a table summarizing various catalytic systems used for epoxide polymerization.

Catalyst SystemCo-monomerResulting PolymerReference
Dinuclear cobalt–salen complexesPhthalic AnhydridePolyester (B1180765) nih.gov
Organoaluminum complexes / TBABSuccinic Anhydride, Phthalic AnhydridePolyester nih.govacs.org
Zirconium(IV) complexesPhthalic AnhydridePoly(ester-alt-ether) acs.org
Iron/Aluminum aminotriphenolate / Halide saltCyclic AnhydridesFunctional Polyester nih.govacs.org
Scorpionate zinc complexesCarbon DioxidePolycarbonate rsc.org

Cationic Ring-Opening Photopolymerization of Aliphatic Epoxides

Cationic ring-opening photopolymerization is a method that uses light to initiate the polymerization of epoxides, offering rapid curing rates and spatial and temporal control. mdpi.com The process is initiated by a photoacid generator (PAG), typically an onium salt (e.g., diaryliodonium or triarylsulfonium salts), which decomposes upon UV irradiation to produce a strong Brønsted acid (a superacid). mdpi.comresearchgate.net

The mechanism proceeds as follows:

Photoinitiation: The PAG absorbs UV light and decomposes, generating a strong acid (HX). mdpi.com

Initiation/Propagation: The acid protonates the oxygen atom of the epoxide ring, forming a highly reactive oxonium ion. This active species is then attacked by a neutral epoxide monomer, opening the first ring and regenerating the oxonium ion at the end of the growing chain. mdpi.comnih.gov

This chain reaction continues, leading to the formation of a polyether network. Cationic photopolymerization is particularly effective for producing highly cross-linked polymers, making it suitable for applications like coatings and 3D printing. mdpi.comnih.govresearchgate.net

Aliphatic epoxides, such as those in this compound, are known to be somewhat less reactive in cationic photopolymerization compared to cycloaliphatic or aromatic epoxides. researchgate.net However, their polymerization can be accelerated by increasing the temperature or by copolymerizing them with more reactive monomers. researchgate.net The reaction is generally insensitive to oxygen, which is a significant advantage over free-radical photopolymerization. mdpi.com The long aliphatic chain in this compound would be expected to yield a flexible, cross-linked photopolymer.

Ring-Opening Copolymerization with Carbon Dioxide and Other Co-Monomers

The ring-opening copolymerization (ROCOP) of epoxides with co-monomers like carbon dioxide (CO₂) and cyclic anhydrides is a powerful strategy for synthesizing functional polymers such as aliphatic polycarbonates and polyesters. rsc.orgnih.gov This approach is of significant interest as it utilizes CO₂, an abundant and renewable C1 building block, and allows for the creation of polymers with tunable properties, including biodegradability. rsc.org

Copolymerization with CO₂: The ROCOP of epoxides and CO₂ produces aliphatic polycarbonates. rsc.orgrsc.org This reaction requires selective catalysts to promote the formation of carbonate linkages while suppressing the competing homopolymerization of the epoxide, which yields polyethers. rsc.org A variety of metal-based catalysts, including dinuclear zinc and cobalt complexes, have been developed to efficiently catalyze this transformation, often without the need for a co-catalyst. rsc.orgfrontiersin.org

Copolymerization with Cyclic Anhydrides: When epoxides are copolymerized with cyclic anhydrides, the result is the formation of polyesters. acs.orgnih.gov This method provides access to a vast range of polyester structures, as the properties of the final material can be tailored by selecting from a wide variety of commercially available epoxides and anhydrides. acs.orgnih.gov Dinuclear cobalt-salen complexes and organoaluminum systems have shown high activity for the alternating copolymerization of epoxides like propylene oxide with anhydrides such as phthalic anhydride and succinic anhydride. nih.govacs.orgnih.gov

The use of a diepoxide like this compound in these copolymerizations would result in a cross-linked polyester or polycarbonate network. The long C14 alkyl chain would contribute to the material's flexibility and hydrophobicity.

The table below lists examples of epoxide and co-monomer combinations.

EpoxideCo-monomerCatalyst TypeResulting PolymerReference
Propylene OxidePhthalic AnhydrideDinuclear Cobalt-SalenAlternating Polyester nih.gov
Cyclohexene OxidePhthalic AnhydrideDizinc complexPolyester frontiersin.org
Cyclohexene OxideCarbon DioxideScorpionate ZincPolycarbonate rsc.org
Various EpoxidesCyclic AnhydridesVarious metal complexes>400 possible polyesters acs.org
EpoxidesLactones, LactidesVarious metal complexesPoly(carbonate-ester)s rsc.org

Crosslinking Mechanisms in Epoxy Resin Formulations

This compound, as a diepoxide, is a quintessential monomer for forming cross-linked thermosetting polymers, commonly known as epoxy resins. The cross-linking process, or curing, involves the reaction of the epoxide groups with a suitable curing agent or hardener. This reaction creates a three-dimensional, covalently bonded polymer network.

The most common class of curing agents for epoxy resins are amines. The nitrogen atoms in amine compounds are nucleophilic and readily attack the carbon atoms of the epoxide ring, causing it to open. Primary amines (R-NH₂) have two active hydrogen atoms, each capable of reacting with an epoxide group. Secondary amines (R₂-NH) have one active hydrogen.

The cross-linking mechanism with an amine hardener proceeds as follows:

A primary amine attacks an epoxide ring, forming a secondary amine and a hydroxyl group.

The newly formed secondary amine can then react with a second epoxide ring.

If the diepoxide monomer reacts with a multifunctional amine (e.g., a diamine), a dense network is formed as the molecules become linked at multiple points.

The stoichiometry between the epoxide groups and the active amine hydrogens is crucial for achieving optimal properties in the cured resin. The resulting network structure provides the material with high mechanical strength, thermal stability, and chemical resistance. huntsman.com The long, flexible tetradecyl chain of this compound would be incorporated into this network, likely resulting in a less brittle and more impact-resistant thermoset compared to resins based on shorter, more rigid diepoxides. Other cross-linking agents, such as organic peroxides, can also be used, which typically generate free radicals to initiate the formation of bridge bonds between polymer chains.

Chemical Functionalization and Derivatization Post-Ring Opening

Post-polymerization modification is a versatile strategy for introducing specific functionalities into a polymer that may be difficult to incorporate via direct polymerization. rsc.orgrsc.org After the ring-opening polymerization of this compound, the resulting polyether network possesses a significant number of secondary hydroxyl (-OH) groups, one for each opened epoxide ring.

These hydroxyl groups serve as reactive handles for a wide range of chemical derivatization reactions, allowing the properties of the cured resin to be tailored for specific applications. For example, the hydroxyl groups can undergo:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to attach ester functionalities.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ether linkages.

Urethane (B1682113) formation: Reaction with isocyanates to introduce urethane linkages into the polymer network.

This approach of modifying a pre-formed polymer backbone is a powerful tool. For instance, research has shown the successful modification of unsaturated polyesters via Michael additions rsc.org and the functionalization of polyethers bearing pendant alkene groups using olefin cross metathesis. nih.gov Similarly, polyethylene (B3416737) has been functionalized through photochemical oximation. nih.govchemrxiv.org

For the polyether derived from this compound, these post-modification strategies could be used to attach a variety of small molecules, bioactive compounds, or other polymer chains. This functionalization can alter the material's surface properties (e.g., hydrophilicity), chemical resistance, or introduce new capabilities, such as self-healing or stimuli-responsiveness. The ability to modify the polymer after its initial formation provides a modular platform for developing advanced materials. bohrium.com

Advanced Analytical and Spectroscopic Characterization of Diepoxide Systems

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation and purification of 2-[14-(Oxiran-2-yl)tetradecyl]oxirane from reaction mixtures and for the quantitative analysis of its purity. The choice of method depends on the specific analytical goal, whether it is preparative separation or detailed analytical characterization.

High-Performance Liquid Chromatography (HPLC) and Related Hyphenated Techniques (e.g., LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like diepoxides. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly employed. researchgate.netnih.gov For a molecule like this compound, which lacks a strong UV chromophore, detection can be challenging. This can be addressed by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by pre- or post-column derivatization to attach a UV-active label. nih.govnih.gov For instance, derivatization with N,N-diethyldithiocarbamate allows for sensitive UV detection and quantification of epoxides. researchgate.netnih.gov

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a significantly more powerful analytical tool. nih.gov This hyphenated technique offers high sensitivity and selectivity, enabling the confirmation of the molecular weight of this compound and providing structural information through fragmentation patterns. nih.govresearchgate.net LC-MS/MS can separate the target compound from isomers and impurities while simultaneously confirming its identity, making it invaluable for detailed characterization. nih.gov

Table 1: Representative HPLC and LC-MS/MS Parameters for Diepoxide Analysis

Parameter HPLC with UV/ELSD LC-MS/MS
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov Reversed-Phase C18 (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient nih.gov Acetonitrile/Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min nih.gov 0.3 mL/min
Detection UV (post-derivatization) researchgate.net or ELSD nih.gov Electrospray Ionization (ESI) in Positive Mode
MS Analysis N/A Multiple Reaction Monitoring (MRM)
Expected [M+H]⁺ N/A m/z 283.26

| Potential Fragments | N/A | Ions resulting from ring-opening and chain cleavage |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. biocompare.comyoutube.com This technique is particularly useful for assessing the purity of this compound by detecting the presence of higher molecular weight oligomers or lower molecular weight impurities. chromatographyonline.com In SEC, larger molecules are excluded from the pores of the column's stationary phase and thus elute earlier than smaller molecules that can penetrate the pores. youtube.comyoutube.com

Pairing SEC with a Multi-Angle Light Scattering (MALS) detector creates a powerful system for absolute molecular weight determination, independent of column calibration with standards. wyatt.comamazonaws.com SEC-MALS can accurately measure the weight-average molecular weight (Mw) and provide information on the sample's polydispersity index (PDI), a measure of the breadth of the molecular weight distribution. rsc.org For a pure, small molecule like this compound, the expected result would be a single, sharp peak with a PDI value very close to 1.000, confirming its monodisperse nature.

Table 2: Expected GPC/SEC-MALS Results for a Pure Sample of this compound

Parameter Expected Value/Observation
Elution Profile A single, symmetrical peak
Weight-Average Molecular Weight (Mw) ~282.5 g/mol (absolute value from MALS)
Polydispersity Index (PDI = Mw/Mn) ≤ 1.01 (indicating high purity and monodispersity)

| Detection of Aggregates | Absence of high molecular weight species at earlier elution times |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. It is well-suited for verifying the purity of this compound and identifying any volatile impurities from its synthesis, such as the precursor alkene. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. diva-portal.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. researchgate.net For long-chain epoxides, GC-MS analysis can reveal the presence of various isomers and related oxygenated derivatives. mdpi.com

Table 3: Typical GC-MS Analytical Conditions and Expected Data

Parameter Condition/Observation
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature ramp (e.g., 100 °C to 300 °C at 10 °C/min)
MS Ionization Electron Ionization (EI) at 70 eV
Expected Molecular Ion (M⁺) m/z 282 (may be of low intensity)

| Key Fragment Ions | Characteristic fragments from cleavage alpha to the oxirane ring and fragmentation along the C14 alkyl chain. |

Spectroscopic Characterization Techniques

Spectroscopic methods provide direct information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the oxirane rings are expected to appear in the characteristic region of 2.5-3.5 ppm. libretexts.org Specifically, the methine (-CH-) proton of the epoxide ring would likely be a multiplet around 2.9-3.2 ppm, while the methylene (B1212753) (-CH₂) protons of the ring would appear as distinct multiplets slightly upfield, around 2.5-2.8 ppm. marinelipids.caresearchgate.net The long aliphatic -(CH₂)₁₄- chain would produce a large, broad signal around 1.2-1.6 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the epoxide rings are expected to resonate in the deshielded region of approximately 45-60 ppm. oregonstate.eduresearchgate.net The carbons of the long alkyl chain will appear in the upfield region of the spectrum (approx. 20-35 ppm).

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate proton and carbon signals, which is essential for assigning the specific resonances, especially in a molecule with many similar methylene groups. researchgate.netnih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position (in one half of the symmetric molecule) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxirane -CH- ~2.9 - 3.1 (m) ~55 - 58
Oxirane -CH₂- ~2.5 - 2.8 (m) ~46 - 49
-CH₂- adjacent to oxirane ~1.4 - 1.6 (m) ~32 - 34
Bulk -(CH₂)₁₂- chain ~1.2 - 1.4 (br s) ~25 - 30

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. researchgate.net For this compound, the FTIR spectrum would be dominated by absorptions from the aliphatic chain and the characteristic bands of the two epoxide rings. The presence of the epoxide functional group is confirmed by several key vibrations: a C-O-C asymmetric stretching band between 950-810 cm⁻¹, a symmetric ring "breathing" mode around 1250 cm⁻¹, and another C-O stretch between 880-750 cm⁻¹. spectroscopyonline.com The long tetradecyl chain would be identified by strong, sharp C-H stretching bands just below 3000 cm⁻¹. researchgate.net The absence of a broad band around 3200-3600 cm⁻¹ (O-H stretch) or a sharp band around 1640 cm⁻¹ (C=C stretch) would confirm the purity of the diepoxide and the absence of hydrolyzed byproducts or unreacted starting material. oregonstate.edu

Table 5: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2925, 2855 C-H Asymmetric & Symmetric Stretch Aliphatic -CH₂-
~1465 C-H Bend (Scissoring) Aliphatic -CH₂-
~1250 Symmetric Ring Stretch ("Breathing") Epoxide (Oxirane) Ring
~915 Asymmetric Ring Stretch Epoxide (Oxirane) Ring

Thermal Analysis Techniques

Thermal analysis techniques are essential in characterizing the thermal properties and stability of diepoxide systems like this compound. These methods measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal events of polymers, such as the curing process of epoxy resins. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a diepoxide like this compound, DSC provides critical data on the curing reaction, glass transition temperature (Tg), and reaction kinetics.

During a dynamic DSC scan, an uncured epoxy system will exhibit a distinct exothermic peak corresponding to the heat released during the crosslinking (curing) reaction. youtube.com The area under this peak is directly proportional to the total enthalpy of the reaction (ΔHT), which provides insight into the extent of the cure. mdpi.com The temperature at which the rate of heat release is maximum is known as the peak exothermic temperature (Tp). mdpi.com Studies on various diepoxide systems show that Tp shifts to higher temperatures as the heating rate (β) increases. mdpi.comakjournals.com This is because at a faster heating rate, there is less time for the reaction to occur at any given temperature. mdpi.com

The glass transition temperature (Tg) is another critical parameter determined by DSC, representing the transition from a rigid, glassy state to a more flexible, rubbery state. youtube.com For a fully cured epoxy network, a higher Tg generally indicates a higher degree of crosslinking and greater thermal stability. capes.gov.br Alternating DSC (ADSC) can be used to analyze the vitrification process during isothermal curing, which occurs when the evolving Tg of the reacting system reaches the curing temperature. capes.gov.br

Kinetic analysis of the curing process can be performed using DSC data obtained at multiple heating rates. Isoconversional methods such as those proposed by Kissinger, Flynn–Wall–Ozawa (FWO), and Kissinger–Akahira–Sunose (KAS) can be applied to determine the activation energy (Ea) of the curing reaction, which describes the energy barrier that must be overcome for the crosslinking to proceed. mdpi.com For many epoxy systems, the activation energy is found to be in the range of 38-98 kJ/mol. akjournals.comresearchgate.net

Table 1: Representative DSC Curing Data for a Diepoxide System at Various Heating Rates

Heating Rate (β) (°C/min)Peak Exothermic Temperature (Tp) (°C)Total Enthalpy (ΔHT) (J/g)
10192.8350
20208.5345
30217.1342
40223.4339
Data is representative of a typical diepoxide system, adapted from findings on epoxidized oils. mdpi.com

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of materials like cured this compound. The resulting plot of mass versus temperature provides information on decomposition temperatures, the presence of volatile components, and the amount of residual char at the end of the analysis.

The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss versus temperature. The peaks on the DTG curve correspond to the temperatures of the maximum rate of decomposition for different degradation steps, providing a clearer picture of the thermal decomposition process. researchgate.netmdpi.com

For cured epoxy resins, the decomposition often occurs in multiple stages. mdpi.com In the case of a simple aliphatic diepoxide system, the initial weight loss may be attributed to the degradation of less stable bonds, followed by the main decomposition stage involving the breakdown of the crosslinked polyether backbone at higher temperatures. mdpi.comresearchgate.net The thermal stability is typically characterized by the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the DTG peak. A higher Tonset and Tmax indicate greater thermal stability. researchgate.net The percentage of mass remaining at high temperatures (e.g., 600-800 °C) is the char yield, which can be important for applications requiring fire retardancy. researchgate.net

Table 2: Representative TGA/DTG Decomposition Data for a Cured Epoxy System

ParameterValue (°C)Description
Tonset (5% weight loss)~320 °CTemperature at which 5% of the initial mass is lost, indicating the start of significant decomposition.
Tmax (DTG Peak)~385 °CTemperature of the maximum rate of decomposition, corresponding to the main degradation of the polymer network.
Final Residue @ 600 °C~15%Percentage of non-volatile char remaining after the primary decomposition stages.
Data is representative of a generic cured epoxy system. mdpi.comresearchgate.net

Microscopic and Morphological Characterization

Microscopy techniques are vital for visualizing the microstructure and surface morphology of cured diepoxide materials. This characterization helps in understanding the relationship between the material's structure and its macroscopic properties.

Scanning Electron Microscopy (SEM) and Environmental Scanning Electron Microscopy (ESEM)

Scanning Electron Microscopy (SEM) is a widely used technique for the high-resolution imaging of material surfaces. In the context of cured this compound, SEM is invaluable for examining the fracture surface morphology, which provides insights into the material's mechanical behavior. For instance, a smooth, glassy fracture surface typically indicates a brittle failure mechanism, whereas a rougher surface with features like river lines or hackles suggests a more ductile fracture with higher energy absorption before failure. researchgate.netresearchgate.net

SEM is also critical for analyzing diepoxide-based composites. It can be used to assess the dispersion of fillers or reinforcing fibers within the epoxy matrix and to examine the quality of the interfacial adhesion between the matrix and the filler. mdpi.com Poor adhesion can be identified by voids or pull-outs at the interface, which can compromise the mechanical properties of the composite. mdpi.com

Environmental Scanning Electron Microscopy (ESEM) is an advanced form of SEM that allows for the observation of samples under higher pressure conditions than conventional SEM. mdpi.com This capability is particularly useful for examining specimens that are non-conductive or contain moisture without the need for conductive coatings (e.g., gold or carbon), thereby allowing the material to be viewed in a more natural state. mdpi.com

Table 3: Morphological Features Observable by SEM in Cured Diepoxide Systems

FeatureDescriptionImplication for Material Properties
Fracture Surface Smooth, conchoidal patterns vs. rough, textured surfaces.Indicates brittle vs. ductile failure modes, respectively.
Filler Dispersion Uniform distribution vs. agglomeration of particles/fibers.Affects the homogeneity and consistency of mechanical properties.
Interfacial Adhesion Tight bonding vs. gaps or debonding between matrix and filler.Strong adhesion is critical for effective stress transfer and composite strength.
Porosity Presence and size of voids or pores within the matrix.Porosity can act as stress concentration points, reducing strength and barrier properties.
Information synthesized from general principles of SEM analysis of epoxy resins. researchgate.netmdpi.com

Electrochemical Analysis (e.g., Electrochemical Impedance Spectroscopy)

Electrochemical analysis is primarily used when diepoxides like this compound are formulated into protective coatings for metallic substrates. These techniques assess the coating's ability to protect the underlying metal from corrosion.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive method for evaluating the performance of protective coatings. paint.org The technique involves applying a small amplitude AC voltage over a wide range of frequencies to the coated metal sample immersed in an electrolyte (e.g., a 3.5% NaCl solution) and measuring the impedance response. paint.orgresearchgate.net

The data from an EIS experiment is often modeled using an equivalent electrical circuit (EEC) to extract quantitative parameters that describe the coating's properties. mdpi.comresearchgate.net For a high-quality, intact coating, the circuit is often a simple resistor (representing the solution resistance, Rs) in series with a capacitor (representing the coating capacitance, Cc). researchgate.net The impedance of an ideal coating is very high, especially at low frequencies.

As the coating degrades due to water uptake, its capacitance (Cc) increases because the dielectric constant of water is much higher than that of the polymer. researchgate.net Simultaneously, conductive pathways or pores begin to form, leading to a decrease in the coating's pore resistance (Rp). researchgate.net A significant drop in the low-frequency impedance modulus, |Z|, is a clear indicator of coating breakdown and loss of protective properties. researchgate.net By tracking these parameters over time, EIS can predict the service life of a coating long before visible signs of corrosion appear. researchgate.net

Table 4: Representative EIS Data for a Diepoxide Coating During Exposure to a Saline Environment

Computational and Theoretical Investigations of Diepoxide Reactivity and Mechanisms

Quantum Chemical Studies on Epoxidation Reactionsmdpi.com

The formation of the two epoxide rings in 2-[14-(Oxiran-2-yl)tetradecyl]oxirane from its corresponding alkene precursor is a critical transformation. Quantum chemical studies are instrumental in understanding the energetics and mechanisms of such epoxidation reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of oxidation reactions. nih.govnih.gov It allows for the detailed study of reaction pathways, including the identification of transition states and the calculation of activation barriers. frontiersin.org For epoxidation reactions, DFT calculations help to compare different potential mechanisms and identify the most energetically favorable route. nih.gov

Advances in computational modeling have enabled the construction of detailed chemical models of oxidation processes, which are crucial in fields ranging from materials science to biochemistry. researchgate.net DFT studies on the epoxidation of various olefins have shown that the mechanism can be influenced by several factors, including the nature of the oxidant and the catalyst used. For instance, in the epoxidation of propylene (B89431) using hydrogen peroxide (H₂O₂) and a TS-1 catalyst, DFT calculations compared five different proposed mechanisms. nih.gov The results identified the most favorable pathway based on the Gibbs free energy of activation, demonstrating how subtle changes in the catalytic environment, such as the presence of defect sites, can significantly alter the reaction's energetics. nih.gov

One study quantified the impact of local unsaturation on the epoxidation reaction, finding that it raises the energy barrier by an average of 6.6 kcal/mol compared to its alkyl radical counterpart. researchgate.netacs.org Such insights are vital for optimizing reaction conditions to achieve high selectivity for the desired diepoxide product, like this compound.

Table 1: Comparison of Calculated Activation Barriers for Propylene Epoxidation Mechanisms (Data sourced from reference nih.gov)

Proposed Mechanism Key Intermediate/Site Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
Sinclair and Catlow Tripodal Ti-OOH species 7.9
Defect Site (full silanol (B1196071) nest) - Hydroperoxy formation Full silanol nest 8.9
Defect Site (full silanol nest) - Propylene epoxidation Full silanol nest 4.6
Munakata et al. Peroxy (Si-O-O-Ti) species formation 19.8

Mechanistic Studies of Epoxide Ring-Openingmdpi.commasterorganicchemistry.comresearchgate.netnih.govmdpi.com

The high reactivity of the epoxide rings in this compound is due to significant ring strain, estimated to be around 13 kcal/mol. masterorganicchemistry.comresearchgate.net This inherent strain facilitates ring-opening reactions with a wide array of nucleophiles. nih.gov Computational studies have been essential in mapping the mechanisms of these reactions under various conditions. libretexts.orglibretexts.org

Under acidic conditions, the ring-opening of an unsymmetrical epoxide is highly regioselective. d-nb.info The mechanism begins with the protonation of the epoxide oxygen, which creates a good leaving group. libretexts.orgyoutube.com This initial step is followed by nucleophilic attack. Computational models show that the transition state has significant Sₙ1 character, with a buildup of positive charge on the more substituted carbon atom. libretexts.orglibretexts.org Consequently, the nucleophile preferentially attacks the more substituted carbon. libretexts.orgd-nb.infolibretexts.org This process is best described as a hybrid between an Sₙ1 and Sₙ2 mechanism. libretexts.org

Lewis acids also catalyze epoxide ring-opening by coordinating to the epoxide oxygen. mdpi.comacs.org This coordination polarizes the C-O bonds and activates the epoxide for nucleophilic attack. nih.gov Computational studies using DFT have revealed that the catalytic activity of Lewis acids is not primarily due to the lowering of the epoxide's LUMO (Lowest Unoccupied Molecular Orbital), but rather to a reduction in the steric (Pauli) repulsion between the nucleophile and the epoxide. acs.org The effectiveness of the Lewis acid catalyst correlates with its ability to polarize the epoxide's filled orbitals away from the path of the incoming nucleophile. acs.org Activation strain analyses show that the reaction barrier for Lewis acid-catalyzed ring-opening decreases systematically with stronger Lewis acids (e.g., from Cs⁺ to Li⁺ to H⁺). acs.org

Frustrated Lewis Pairs (FLPs) have also been studied computationally for epoxide ring-opening. nih.govresearchgate.net The mechanism involves activation of the epoxide by the Lewis acidic component, followed by nucleophilic attack from the Lewis basic component of a second FLP molecule, which acts as a catalyst. nih.govresearchgate.net

In contrast to acidic conditions, base-catalyzed ring-opening of epoxides proceeds via a classic Sₙ2 mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org A strong nucleophile, such as hydroxide (B78521) or an alkoxide, directly attacks one of the epoxide carbons. youtube.comkhanacademy.org Because there is no prior protonation, the alkoxide itself is the leaving group, which is normally considered poor. libretexts.org However, the release of the significant ring strain makes the reaction feasible. libretexts.orgyoutube.com

Computational studies confirm that steric hindrance is the dominant factor controlling regioselectivity in this mechanism. researchgate.netyoutube.com The nucleophile preferentially attacks the sterically less-hindered carbon atom of the epoxide ring. masterorganicchemistry.comlibretexts.orgyoutube.com This attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center, a hallmark of the Sₙ2 pathway. masterorganicchemistry.com

The prediction of regioselectivity is a key success of computational models of epoxide chemistry. For an unsymmetrical epoxide like the termini of this compound, the reaction conditions dictate the outcome. d-nb.infolibretexts.org

Acidic Conditions: The reaction has substantial Sₙ1 character. The transition state resembles a carbocation, which is more stable on the more substituted carbon. Therefore, nucleophilic attack occurs at the more substituted carbon. d-nb.infolibretexts.orgic.ac.uk

Basic Conditions: The reaction follows an Sₙ2 mechanism. Steric hindrance governs the reaction, and the nucleophile attacks the less substituted carbon. masterorganicchemistry.comresearchgate.netlibretexts.org

Computational analyses, such as inspecting the energies of localized Natural Bond Orbitals (NBOs), can rationalize these outcomes. ic.ac.uk For a neutral epoxide, the lowest unoccupied σ* orbital is associated with the less substituted carbon, predicting the site of base-catalyzed attack. ic.ac.uk Upon protonation, this orbital localization shifts to the more substituted carbon, consistent with the regioselectivity observed under acidic conditions. ic.ac.uk

Table 2: Predicted Regioselectivity for Ring-Opening of an Unsymmetrical Epoxide (Based on principles from references masterorganicchemistry.comresearchgate.netd-nb.infolibretexts.org)

Reaction Condition Controlling Factor Mechanism Site of Nucleophilic Attack
Acidic (e.g., H₃O⁺/H₂O) Electronic (Carbocation Stability) Sₙ1-like More substituted carbon
Basic (e.g., NaOH/H₂O) Steric Hindrance Sₙ2 Less substituted carbon

Activation Strain Analysis and Energy Decomposition Analysismasterorganicchemistry.comresearchgate.net

To gain a deeper, more quantitative understanding of reactivity and selectivity, computational chemists employ the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA). researchgate.netd-nb.inforesearchgate.net The ASM, also known as the Distortion/Interaction model, partitions the activation energy (ΔE‡) into two components: the activation strain (ΔE‡_strain) and the interaction energy (ΔE‡_int). researchgate.net

Activation Strain (ΔE‡_strain): The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state.

Interaction Energy (ΔE‡_int): The stabilizing interaction between the distorted reactants in the transition state.

EDA further breaks down the interaction energy into physically meaningful terms such as electrostatic interaction, Pauli (steric) repulsion, and orbital (covalent) interaction. researchgate.netnih.gov

Quantum chemical analyses of epoxide ring-opening using these models have provided profound insights. researchgate.netd-nb.inforesearchgate.net For base-catalyzed reactions, the regioselectivity is governed by the interaction energy, specifically the Pauli repulsion, which is minimized when the nucleophile attacks the less sterically encumbered carbon. researchgate.netd-nb.info

Under acidic conditions, the situation is different. The interaction between the nucleophile (e.g., H₂O) and the protonated epoxide is weaker, and the regioselectivity is controlled by the activation strain. researchgate.netd-nb.info Protonation of the epoxide pre-distorts the molecule, elongating the C-O bond at the more substituted carbon. This pre-distortion means that less strain energy is required to reach the transition state for attack at this position, favoring the formation of the product predicted by electronic control. researchgate.netd-nb.info

Table 3: Illustrative Activation Strain Analysis for Epoxide Ring-Opening (Conceptual data based on findings for 2,2-dimethyloxirane (B32121) from reference researchgate.net)

Pathway ΔE‡ (Activation Energy) ΔE‡_strain (Strain Energy) ΔE‡_int (Interaction Energy) Controlling Factor
Basic: Attack at less hindered C (β) Lower Higher More Stabilizing Interaction (Less Pauli Repulsion)
Basic: Attack at more hindered C (α) Higher Lower Less Stabilizing Interaction (More Pauli Repulsion)
Acidic: Attack at less hindered C (β) Higher Lower More Stabilizing Strain (More Distortion Required)
Acidic: Attack at more hindered C (α) Lower Higher Less Stabilizing Strain (Less Distortion Required)

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide fundamental insights into the spatial arrangements and energy landscapes of molecules, which govern their physical properties and reactivity. lumenlearning.comlibretexts.org

Molecular Dynamics (MD) Simulations

MD simulation is a powerful computational tool used to predict the thermomechanical properties of materials by simulating the interactions of atoms and molecules over time. acs.org For this compound, MD simulations can be employed to understand both the neat liquid state and the properties of the eventual cross-linked thermoset polymer. rsc.orgarxiv.org The process involves constructing a simulation cell populated with multiple molecules of the diepoxide and, if modeling a reaction, the corresponding curing agent. By applying a suitable force field, which dictates the interatomic potentials, the system's evolution is simulated over time, allowing for the calculation of bulk properties. acs.org

Simulations of the unreacted diepoxide can reveal properties such as density, viscosity, and the self-assembly behavior driven by the long, nonpolar tetradecyl chain. nih.gov For the cured polymer, MD simulations can predict critical material properties including the glass transition temperature (Tg), coefficient of thermal expansion, and mechanical characteristics like Young's modulus and yield strength. arxiv.org The long, flexible C14 spacer is expected to impart significant internal mobility, potentially resulting in a lower Tg and a more flexible polymer network compared to resins based on rigid aromatic diepoxides.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com For this compound, the primary degrees of freedom are the rotations around the single bonds of the long tetradecyl backbone. The goal is to identify the most stable, low-energy conformations and the energy barriers for converting between them. lumenlearning.com

The long alkyl chain can adopt numerous conformations, from a fully extended, linear (all-anti) state to various folded or bent (gauche) states. The relative population of these conformers influences how the molecules pack in a condensed phase and determines the accessibility of the terminal epoxide rings for reaction. A folded conformation might sterically hinder one or both epoxide groups, slowing their reaction rate compared to a linear conformation where both ends are exposed. Computational analysis can quantify these energy differences.

Table 1: Illustrative Data from a Hypothetical Conformational Analysis (Note: The following data is for illustrative purposes to show the type of results generated from such an analysis and is not based on experimental or calculated values for this specific molecule.)

Conformer DescriptionKey Dihedral Angle(s)Calculated Relative Energy (kJ/mol)End-to-End Distance (Å)
Fully Extended (all-anti)~180°0.0 (Reference)~22.5
Single Gauche Kink (central)~60°+3.8~21.0
Hairpin Fold (multiple gauche)Multiple ~60°+15.2~5.0

Computational Modeling of Polymerization and Copolymerization Processes

Computational chemistry offers powerful tools to model the complex processes of polymerization and copolymerization at the atomic level, providing insights that are often difficult to obtain through experiments alone. researchgate.netrsc.org These models can predict reaction kinetics, network formation, and the ultimate properties of the cured material. researchgate.netmdpi.com

Modeling Polymerization (Curing)

The polymerization or "curing" of this compound involves the ring-opening reaction of its epoxide groups, typically initiated by a hardener or curing agent such as a multifunctional amine. researchgate.netnih.gov Computational modeling of this process can be approached at two main levels:

Quantum Mechanics (QM) for Reaction Mechanisms: Density Functional Theory (DFT) is a quantum chemical method used to elucidate the precise mechanism of the epoxy ring-opening reaction. nih.gov By modeling the diepoxide and a curing agent molecule (e.g., a primary amine), DFT can be used to calculate the activation energies of each step in the reaction pathway. researchgate.netnih.gov This includes the nucleophilic attack of the amine on the epoxide's carbon atom, the breaking of the C-O bond, and the subsequent proton transfer, leading to the formation of a β-hydroxy amine linkage. nih.gov Such calculations help to understand the intrinsic reactivity of the epoxide rings and how it might be influenced by substituents or the reaction environment.

Reactive Molecular Dynamics for Network Formation: To model the growth of the polymer network over time, reactive force fields (such as ReaxFF) or other specialized MD methods are used. acs.orgmdpi.com These simulations begin with a mixture of the diepoxide and curing agent monomers. The simulation allows for the formation of covalent bonds based on proximity and reactivity rules derived from QM calculations or experimental data. mdpi.com This approach can predict key polymerization characteristics, such as the rate of reaction, the evolution of the degree of cross-linking, the gel point (the onset of network formation), and the final topology of the three-dimensional polymer network. rsc.orgmdpi.com

Modeling Copolymerization

The computational frameworks used for homopolymerization can be extended to model copolymerization, where this compound is reacted with other monomers. For instance, it could be copolymerized with a different diepoxide to tailor mechanical properties, or with an anhydride (B1165640) to form a polyester (B1180765) network. nih.gov Computational models can help predict the reactivity ratios of the different monomers, which determines the sequence and composition of the resulting copolymer. This is critical for designing materials with specific properties, as the flexibility of the tetradecyl chain from this compound can be balanced with rigidity from other comonomers.

Table 2: Illustrative Data from a Hypothetical DFT Study of Curing Reaction (Note: The following data is for illustrative purposes to show the type of results generated from a DFT analysis and is not based on experimental or calculated values for this specific molecule.)

Reaction StepDescriptionCalculated Activation Energy (kJ/mol)
Step 1: Primary Amine AttackNucleophilic attack of a primary amine on a terminal epoxide.55.0
Step 2: Secondary Amine AttackNucleophilic attack of the newly formed secondary amine on another epoxide.65.5

Based on a comprehensive search of available scientific literature and patent databases, there is currently no specific information regarding the materials science applications and performance enhancement of the chemical compound This compound . Research and publications detailing its use in the outlined areas could not be located.

The provided outline requests detailed research findings for the following applications:

Materials Science Applications and Performance Enhancement of Diepoxide Derived Systems

Functional Materials for Specialized Industrial Applications:

Photoresist Formulations and Adsorption Technologies:No data exists on its application in photoresist formulations or adsorption technologies.

While the general class of epoxidized fatty acids and vegetable oils does find use in many of these areas, the specific compound "2-[14-(Oxiran-2-yl)tetradecyl]oxirane" is not documented in this context. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, or interactive tables as requested.

Applications in 3D Printing and Electrical Insulation Materials

The unique chemical structure of this compound, characterized by a long aliphatic chain and two terminal epoxy groups, makes it a candidate for specialized applications in materials science, particularly in the fields of 3D printing and electrical insulation. Its derivation from fatty acids offers a renewable alternative to conventional petroleum-based epoxy monomers. researchgate.netnih.gov

For 3D printing, or additive manufacturing, the viscosity and curing behavior of the resin are critical parameters. The long, flexible hydrocarbon chain of this compound is expected to impart a lower viscosity compared to more rigid aromatic epoxy resins. This could be advantageous for vat photopolymerization techniques, where low viscosity allows for rapid recoating of layers and bubble removal. While specific studies on 3D printing with this exact diepoxide are not prevalent, research into other bio-based resins suggests that tailoring formulations by blending with other monomers or reactive diluents can achieve the desired properties for 3D printing inks. cnrs.fr The resulting cured material would likely exhibit significant flexibility and impact resistance, properties conferred by the long aliphatic backbone.

In the realm of electrical insulation, materials derived from vegetable oils, which are chemically similar to this compound, have shown promise. The high hydrophobicity of the long aliphatic chain is beneficial for resisting moisture, which can degrade the dielectric properties of an insulator. nih.gov Research on epoxidized methyl esters from various plant oils indicates their potential as bio-transformer fluids. For instance, epoxidized-esterified Irvingia gabonensis kernel oil methyl ester has demonstrated a high dielectric strength, a key indicator of an electrical insulating material's ability to withstand high electric fields without breaking down. nih.gov The low moisture content and high flash point of such bio-based oils also contribute to their suitability as electrical insulators. nih.gov

The table below summarizes the dielectric properties of a representative epoxidized bio-oil, illustrating the potential performance characteristics of systems derived from long-chain aliphatic diepoxides.

Table 1: Physicochemical and Dielectric Properties of Epoxidized-Esterified Irvingia gabonensis Kernel Oil Methyl Ester (MIGKOe)

Property Value Unit
Dielectric Strength 39.78 kV
Flash Point 298 °C
Viscosity (at 40°C) 13.84 mm²/s
Moisture Content 1.01 mg/kg
Acid Value 1.351 mg KOH/g

Data sourced from a study on the characterization of epoxidized-esterified Irvingia gabonensis kernel oil methyl ester. nih.gov

Strategies for Recyclable and Sustainable Epoxy-Based Materials

Conventional epoxy resins are thermosets, meaning they form permanent, cross-linked networks that are difficult to reprocess or recycle. mdpi.com This contributes to significant waste and environmental concern. The development of recyclable and sustainable epoxy materials is therefore a critical area of research. For epoxy systems based on this compound, sustainability is inherent in its potential derivation from renewable fatty acids. researchgate.netmdpi.com However, to achieve recyclability, modifications to the cross-linked network are necessary.

A leading strategy for imparting recyclability to epoxy resins is the introduction of dynamic or cleavable chemical bonds into the polymer network. mdpi.com These bonds can be broken under specific external stimuli, such as heat, light, or a chemical reagent, allowing the material to be de-cross-linked, reprocessed, or dissolved for monomer recovery. mdpi.com

For aliphatic epoxy systems, several types of dynamic linkages could be incorporated:

Transesterification: By using a carboxyl-containing curing agent, ester linkages are formed in the network. These can undergo transesterification reactions at elevated temperatures, allowing the material to be reshaped or recycled.

Acetal (B89532) Linkages: The incorporation of acetal groups into the epoxy resin or curing agent can create a network that is degradable under acidic conditions. This allows for the recovery of valuable components, such as carbon fibers from composite materials.

Schiff Bases (Imines): The reaction between an aldehyde or ketone and an amine forms a Schiff base, which can be reversible. A vanillin-based epoxy resin containing aldehyde groups demonstrated reprocessability due to the reversible nature of the imine bonds formed during curing. mdpi.com

The table below outlines the performance of a recyclable bio-based epoxy resin compared to a conventional petroleum-based system, highlighting the potential for creating high-performance, sustainable materials.

Table 2: Comparative Properties of a Recyclable Vanillin-Based Epoxy (DADE) and a Conventional Epoxy (DGEBA)

Property DADE-D230 (Recyclable) DGEBA-D230 (Conventional) Unit
Glass Transition Temperature (Tg) 106 98 °C
Tensile Strength 57.4 45.1 MPa
Elongation at Break 3.1 2.4 %

Data sourced from a study on a recyclable vanillin-based epoxy resin. mdpi.com

These strategies demonstrate that by integrating specific chemical functionalities, it is possible to design fully recyclable thermosets from bio-based diepoxides like this compound, thus contributing to a circular economy for polymeric materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[14-(Oxiran-2-yl)tetradecyl]oxirane, and how can reaction conditions be optimized?

  • The synthesis typically involves epoxide-functionalized precursors and cyclopropane intermediates. For example, cyclopropylation of tetradecyl chains can be achieved using LiHMDS (lithium hexamethyldisilazide) in anhydrous THF, followed by epoxidation with m-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) . Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for purification, with yields ranging from 65% to 97% depending on steric hindrance and reagent ratios . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Key for identifying cyclopropane protons (δ 0.5–1.5 ppm) and epoxide resonances (δ 3.0–4.5 ppm). Coupling constants (e.g., J = 4–6 Hz for cis-cyclopropyl protons) help confirm stereochemistry .
  • IR Spectroscopy : Epoxide ring vibrations (1250–850 cm⁻¹) and hydroxyl stretches (if present) validate functional groups .
  • MALDI-TOF MS : Provides molecular ion confirmation (e.g., [M+Na]+ peaks) and purity assessment .

Q. How can researchers mitigate challenges in isolating this compound from complex reaction mixtures?

  • Use gradient elution in column chromatography with hexane:ethyl acetate (95:5 to 70:30) to separate nonpolar cyclopropane byproducts . For polar impurities, consider sequential washes with aqueous NaHCO₃ (to remove acidic residues) and brine (to eliminate unreacted mCPBA) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes during the synthesis of this compound?

  • Stereoselectivity in cyclopropane formation arises from the [2,3]-sigmatropic rearrangement of ylides generated from sulfonium or iodonium precursors. For example, LiAlH₄-mediated reductions favor cis-cyclopropyl configurations due to steric control during ring closure . Epoxidation with mCPBA proceeds via electrophilic addition, where electron-rich double bonds react faster, but steric bulk can lead to partial epoxide ring-opening if not quenched promptly .

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